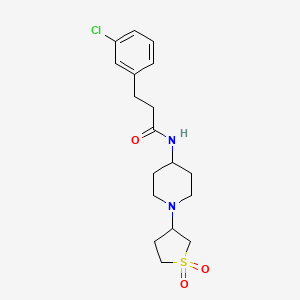

3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN2O3S/c19-15-3-1-2-14(12-15)4-5-18(22)20-16-6-9-21(10-7-16)17-8-11-25(23,24)13-17/h1-3,12,16-17H,4-11,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTUWOSGAYGCTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide typically involves multiple steps:

Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of benzene to form 3-chlorobenzene. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.

Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: The next step involves the oxidation of tetrahydrothiophene to form 1,1-dioxidotetrahydrothiophene. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Formation of the Piperidinyl Intermediate: Piperidine is reacted with the dioxidotetrahydrothiophene intermediate to form the piperidinyl derivative. This reaction typically requires a base such as sodium hydroxide.

Coupling Reaction: Finally, the chlorophenyl intermediate is coupled with the piperidinyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative catalysts, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Research: It is used as a tool compound to study the function of certain biological pathways and receptors.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

BK13132: 3-(3-chlorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}propanamide

- Structure : Shares the 3-chlorophenyl-propanamide core but substitutes the 1,1-dioxidotetrahydrothiophen-3-yl group with a dimethylsulfamoyl-piperidine.

- Key Differences: Sulfonamide vs.

N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide

- Structure : Replaces the piperidine-sulfone moiety with a benzothiazole ring.

- Key Differences :

N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (Ortho-Fluorofentanyl)

- Structure : Contains a fluorophenyl group and a phenylethyl-piperidine substituent.

- Key Differences: Pharmacological Profile: Fluorofentanyl analogs are opioid receptor agonists, whereas the target compound’s sulfone-piperidine group may favor non-opioid CNS targets (e.g., dopamine or serotonin receptors) . Metabolic Stability: The sulfone group in the target compound could reduce cytochrome P450-mediated metabolism compared to fluorofentanyl’s ester/amide linkages.

3-Chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide

- Structure : Features a methoxy-sulfonylphenyl group instead of the 3-chlorophenyl-propanamide-sulfone-piperidine arrangement.

- Key Differences :

- Substituent Position : The meta-chloro vs. para-methoxy groups may influence electronic interactions with target proteins.

- Solubility : The methoxy group could enhance lipophilicity, improving blood-brain barrier penetration relative to the target compound .

Biological Activity

3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, including a chlorophenyl group and a tetrahydrothiophene moiety, which may confer specific interactions with biological targets. The aim of this article is to explore the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 384.9 g/mol . The structural features suggest possible interactions with various biological pathways, particularly in medicinal chemistry.

Research indicates that the compound may act as an enzyme inhibitor , modulating the activity of specific enzymes by binding to their active sites. This inhibition can block substrate access and reduce enzymatic activity, which is crucial in various disease processes. The presence of the tetrahydrothiophene moiety enhances the compound's ability to interact with biological targets.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds structurally related to this compound. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines, including colon cancer and leukemia . The mechanism involves inducing DNA fragmentation and activating apoptotic pathways such as caspase-3 activation .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression. In vitro studies have demonstrated that modifications to its structure can enhance potency and selectivity against particular targets. Interaction studies using techniques such as surface plasmon resonance (SPR) and enzyme kinetics are essential for understanding the binding affinities and inhibition mechanisms.

Study 1: Cytotoxicity Evaluation

A study assessing the cytotoxic effects of related compounds on human tumor cell lines revealed that certain analogues exhibited submicromolar IC50 values against colon cancer cells. For example, lead compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating a preferential lethality towards neoplastic cells compared to normal cells .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how these compounds induce apoptosis in cancer cells. The study found that treatment with these compounds resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in HL-60 leukemia cells .

Data Tables

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C18H25ClN2O3S | 384.9 g/mol | Potential enzyme inhibitor with anticancer properties |

| Related Compound A | C15H16ClN3O3S | 303.78 g/mol | Cytotoxicity against colon cancer and leukemia |

| Related Compound B | C18H20ClN3O3S | 384.0 g/mol | Induces apoptosis via ROS generation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-chlorophenyl)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide?

- Methodology :

- Stepwise synthesis : Begin with functionalization of the piperidine core via reductive amination (e.g., Na(OAc)BH in DCE with acetic acid) to introduce the tetrahydrothiophene-1,1-dioxide moiety .

- Coupling reactions : Use carbodiimide-mediated amide coupling (e.g., EDC/HOBt) to attach the 3-(3-chlorophenyl)propanoyl group to the piperidine intermediate .

- Purification : Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (e.g., ethanol/water) to achieve >95% purity .

Q. How is the compound characterized for structural confirmation?

- Analytical techniques :

- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., δ 7.3–7.5 ppm for chlorophenyl protons; δ 3.1–3.6 ppm for piperidine protons) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 439.2) .

- X-ray crystallography : For absolute stereochemical determination, if single crystals are obtained .

Q. What are the key physicochemical properties relevant to pharmacological studies?

- Solubility : Assess in DMSO (typical stock solvent) and aqueous buffers (e.g., PBS at pH 7.4) for in vitro assays .

- LogP : Estimate via HPLC retention time (C18 column) to predict membrane permeability .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity to target proteins?

- Approach :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs or kinases) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR analysis : Corrogate substituent effects (e.g., chlorophenyl vs. fluorophenyl) on bioactivity .

Q. How to resolve contradictions in biological activity data across assay platforms?

- Case study :

- In vitro vs. in vivo discrepancies : If the compound shows potent enzyme inhibition (IC = 50 nM) but poor efficacy in animal models, investigate pharmacokinetic factors (e.g., plasma protein binding via equilibrium dialysis) .

- Assay interference : Test for false positives (e.g., redox activity via DTT quenching; aggregation via dynamic light scattering) .

Q. What strategies improve metabolic stability of the compound?

- Experimental design :

- Liver microsome assays : Identify major metabolites (e.g., CYP3A4-mediated oxidation of piperidine) using LC-MS/MS .

- Structural modifications : Introduce deuterium at labile positions (e.g., benzylic hydrogens) to slow metabolism .

Q. How to design SAR studies for derivatives with enhanced selectivity?

- Framework :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.